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Abstract
Tridecanedioic acid (DC13), a C13 α,ω-dicarboxylic acid, is a valuable chemical intermediate

for the synthesis of high-performance polymers, fragrances, and lubricants. Traditional

chemical synthesis routes for DC13 often rely on petroleum-based feedstocks and harsh

reaction conditions. This technical guide provides an in-depth overview of the biotechnological

synthesis of tridecanedioic acid from renewable feedstocks, focusing on microbial

fermentation using the yeast Candida tropicalis. We detail the metabolic pathways, genetic

engineering strategies, fermentation processes, and key quantitative data. This guide is

intended for researchers, scientists, and drug development professionals interested in

sustainable chemical production.

Introduction
The increasing demand for sustainable and environmentally friendly chemical production

processes has driven research into microbial fermentation as an alternative to conventional

chemical synthesis. Dicarboxylic acids (DCAs), with their two carboxylic acid functional groups,

are important monomers for the production of polyamides and polyesters. Tridecanedioic
acid, also known as brassylic acid, is of particular interest due to its applications in producing

specialty nylons such as nylon 13,13.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b146212?utm_src=pdf-interest
https://www.benchchem.com/product/b146212?utm_src=pdf-body
https://www.benchchem.com/product/b146212?utm_src=pdf-body
https://www.benchchem.com/product/b146212?utm_src=pdf-body
https://www.benchchem.com/product/b146212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The yeast Candida tropicalis has emerged as a robust microbial catalyst for the production of

long-chain DCAs from renewable feedstocks like n-alkanes and fatty acids. This guide will

explore the core principles and methodologies for the biotechnological synthesis of

tridecanedioic acid, with a focus on metabolic engineering and fermentation optimization of C.

tropicalis.

Metabolic Pathways for Tridecanedioic Acid
Synthesis
The microbial conversion of n-alkanes and fatty acids to α,ω-dicarboxylic acids in Candida

tropicalis involves two key metabolic pathways: the ω-oxidation pathway for terminal oxidation

and the β-oxidation pathway for carbon chain degradation. For efficient production of

tridecanedioic acid, it is crucial to enhance the flux through the ω-oxidation pathway while

minimizing or eliminating the competing β-oxidation pathway.

The ω-Oxidation Pathway
The ω-oxidation pathway is responsible for the conversion of the terminal methyl group of an

alkane or fatty acid to a carboxylic acid. This multi-step enzymatic process occurs in the

endoplasmic reticulum and involves the following key enzymes:

Cytochrome P450 Monooxygenase (CYP): This is the rate-limiting enzyme that hydroxylates

the terminal methyl group of the substrate to form a primary alcohol (ω-hydroxy fatty acid).

The expression of CYP genes is often induced by the presence of alkanes.

Fatty Alcohol Oxidase (FAO) / Fatty Alcohol Dehydrogenase (FAD): The ω-hydroxy fatty acid

is then oxidized to the corresponding aldehyde.

Fatty Aldehyde Dehydrogenase (FALD): The aldehyde is further oxidized to a dicarboxylic

acid.

The Competing β-Oxidation Pathway
The β-oxidation pathway is the primary route for fatty acid degradation in yeast, serving to

generate acetyl-CoA for cellular energy and building blocks. This pathway directly competes

with the ω-oxidation pathway for the fatty acid substrate and also degrades the dicarboxylic

acid product. The key initial step is catalyzed by Acyl-CoA Oxidase (POX).
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To channel the metabolic flux towards dicarboxylic acid production, it is essential to disrupt the

β-oxidation pathway.

Diagram: Metabolic Pathways for Tridecanedioic Acid Production in Candida tropicalis

Caption: Core metabolic pathways for tridecanedioic acid synthesis.

Genetic Engineering Strategies
Metabolic engineering of Candida tropicalis is central to achieving high yields and titers of

tridecanedioic acid. The primary strategies involve enhancing the desired ω-oxidation

pathway and blocking the competing β-oxidation pathway.

Disruption of the β-Oxidation Pathway
The most effective strategy to prevent the degradation of fatty acid substrates and dicarboxylic

acid products is to disrupt the β-oxidation pathway. This is typically achieved by knocking out

the genes encoding for acyl-CoA oxidase (POX). Candida tropicalis possesses multiple POX

genes, and sequential disruption of these genes is necessary to completely block the pathway.

This redirection of substrate from degradation to production has been shown to improve the

conversion efficiency to nearly 100%.

Another approach is to inhibit the transport of acetyl-CoA, a product of β-oxidation, from the

peroxisome to the mitochondria. This can be achieved by knocking out the carnitine

acetyltransferase (CAT) gene, which indirectly inhibits β-oxidation.

Amplification of the ω-Oxidation Pathway
To increase the rate of tridecanedioic acid synthesis, the key enzymes in the ω-oxidation

pathway can be overexpressed. This is typically done by introducing additional copies of the

genes encoding for cytochrome P450 monooxygenase (CYP) and NADPH-cytochrome P450

reductase (NCPR). Amplification of these genes has been shown to increase the specific

productivity of the bioconversion process.

Diagram: Experimental Workflow for Strain Engineering
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Caption: A typical workflow for engineering C. tropicalis.

Fermentation Process
The production of tridecanedioic acid is typically carried out using a fed-batch fermentation

process, which allows for high cell densities and high product titers. The process is often

divided into two distinct phases: a growth phase and a production (conversion) phase.

Growth Phase
During the growth phase, the primary objective is to accumulate a high concentration of

microbial biomass. A readily metabolizable carbon source, such as glucose or sucrose, is used.

The pH is typically maintained in a slightly acidic range (e.g., 5.0-6.5) to promote optimal cell

growth.

Production Phase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b146212?utm_src=pdf-body-img
https://www.benchchem.com/product/b146212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once a sufficient cell density is reached, the production phase is initiated by introducing the

renewable feedstock, such as n-tridecane or a C13 fatty acid. The pH of the fermentation broth

is then shifted to a slightly alkaline range (e.g., 7.2-8.1). This pH shift serves two purposes: it

enhances the activity of the ω-oxidation enzymes and it helps to solubilize the produced

dicarboxylic acid, preventing product inhibition. A continuous or intermittent feeding strategy for

the feedstock is employed to maintain a non-toxic concentration in the fermenter.

Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the

biotechnological production of tridecanedioic acid.

Table 1: Fermentation Performance for Tridecanedioic Acid Production

Strain
Feedstoc
k

Fermenta
tion Mode

Titer (g/L)
Productiv
ity (g/L/h)

Yield (%)
Referenc
e

C.

tropicalis

SP-UV-56

n-

Tridecane
Fed-batch 153 1.06 -

C.

tropicalis

SP-UV-56

n-

Tridecane
Fed-batch 172 1.19 -

Engineere

d C.

tropicalis

Dodecane Fed-batch 166 1.38 -

Engineere

d C.

tropicalis

Tetradecan

e
Fed-batch 138 1.15 -

Table 2: Impact of Genetic Engineering on Dicarboxylic Acid Production
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Genetic Modification Effect on Production Reference

Disruption of Acyl-CoA

Oxidase (POX) genes

Increased conversion

efficiency to nearly 100%

Amplification of CYP and

NCPR genes
30% increase in productivity

Knockout of Carnitine

Acetyltransferase (CAT) gene

(heterozygote)

21% increase in DCA

concentration, 12% increase in

molar conversion

Experimental Protocols
Media Composition
Growth Medium (YPD):

Yeast Extract: 10 g/L

Peptone: 20 g/L

Dextrose (Glucose): 20 g/L

Production Medium (Minimal Salt Medium):

(NH₄)₂SO₄: 5 g/L

KH₂PO₄: 2 g/L

K₂HPO₄: 2 g/L

MgSO₄·7H₂O: 0.5 g/L

Yeast Extract: 1 g/L

Trace elements solution: 1 mL/L

n-Tridecane: as required
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Strain Development: Gene Knockout Protocol (Example
for POX gene)

Construct a disruption cassette: The cassette should contain a selectable marker gene (e.g.,

URA3) flanked by sequences homologous to the upstream and downstream regions of the

target POX gene.

Transform C. tropicalis: Use a suitable transformation method, such as electroporation or the

lithium acetate method, to introduce the disruption cassette into the yeast cells.

Select for transformants: Plate the transformed cells on a selective medium (e.g., a medium

lacking uracil if the URA3 marker is used).

Verify gene disruption: Confirm the correct integration of the disruption cassette and the

knockout of the target gene by PCR and Southern blot analysis.

Recycle the marker (optional): If multiple gene knockouts are required, the selectable marker

can be removed using a system like Cre-loxP to allow for its reuse.

Fed-Batch Fermentation Protocol
Inoculum preparation: Grow the engineered C. tropicalis strain in YPD medium overnight at

30°C with shaking.

Growth phase: Inoculate the fermenter containing the growth medium. Maintain the

temperature at 30°C, pH at 5.5, and dissolved oxygen (DO) above 20%.

Production phase: Once the desired cell density is reached, switch to the production

medium. Begin feeding n-tridecane at a controlled rate.

pH control: Shift and maintain the pH at 7.5-8.0 using an automated addition of a base like

NaOH or KOH.

Monitoring: Regularly monitor cell density (OD₆₀₀), substrate consumption, and product

formation using techniques like gas chromatography (GC) or high-performance liquid

chromatography (HPLC).
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Harvesting: At the end of the fermentation, separate the cells from the broth by centrifugation

or filtration.

Product recovery: The tridecanedioic acid can be recovered from the supernatant by

acidification, which causes it to precipitate, followed by filtration and purification.

Conclusion
The biotechnological synthesis of tridecanedioic acid from renewable feedstocks using

engineered Candida tropicalis presents a promising and sustainable alternative to conventional

chemical production. Through targeted metabolic engineering to enhance the ω-oxidation

pathway and block the competing β-oxidation pathway, coupled with optimized fed-batch

fermentation strategies, high titers and productivities of tridecanedioic acid can be achieved.

Further research in systems biology, synthetic biology, and process engineering will continue to

improve the efficiency and economic viability of this green production platform.

To cite this document: BenchChem. [Biotechnological Synthesis of Tridecanedioic Acid from
Renewable Feedstocks: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146212#biotechnological-synthesis-of-tridecanedioic-
acid-from-renewable-feedstocks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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